4-(4-Cyclohexylphenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid
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Description
4-(4-Cyclohexylphenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid, otherwise known as 4-CPA, is a drug commonly used in scientific research due to its wide range of biochemical and physiological effects. 4-CPA is a cyclic analogue of the neurotransmitter dopamine, and is used to study the effects of dopamine in the brain. 4-CPA has been used in research studies to investigate the effects of dopamine on behavior, cognition, and memory, as well as its role in the development of neurological and psychiatric disorders.
Scientific Research Applications
- CPBA can serve as a catalyst or reagent in organic transformations. For instance, it has been employed in the protodeboronation of pinacol boronic esters, enabling the functionalization of alkyl boronic esters. This method allows for the removal of the boron moiety, leading to valuable products .
- Additionally, CPBA can participate in anti-Markovnikov alkene hydromethylation , a transformation that introduces a methyl group at the less substituted carbon of an alkene. This reaction is particularly useful for accessing complex molecules .
Catalysis and Organic Synthesis
properties
IUPAC Name |
4-(4-cyclohexylphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21(13-20(22(26)27)24-15-16-5-4-12-23-14-16)19-10-8-18(9-11-19)17-6-2-1-3-7-17/h4-5,8-12,14,17,20,24H,1-3,6-7,13,15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCZOBHPQRQMKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclohexylphenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid |
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